molecular formula C15H30BrNOSSi B14256956 (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide CAS No. 218782-66-2

(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide

Cat. No.: B14256956
CAS No.: 218782-66-2
M. Wt: 380.5 g/mol
InChI Key: RQCBMEAPXDKBGQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide is a complex organic compound characterized by the presence of bromine, silicon, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable hexene derivative, followed by the introduction of the silyl ether group and the thioamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thioamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The silicon-containing silyl ether group may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enamide: Similar structure but lacks the thioamide group.

    (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enol: Contains a hydroxyl group instead of the thioamide.

    (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioether: Features a thioether group instead of the thioamide.

Uniqueness

The presence of the thioamide group in (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

218782-66-2

Molecular Formula

C15H30BrNOSSi

Molecular Weight

380.5 g/mol

IUPAC Name

(3R)-5-bromo-3-tri(propan-2-yl)silyloxyhex-4-enethioamide

InChI

InChI=1S/C15H30BrNOSSi/c1-10(2)20(11(3)4,12(5)6)18-14(8-13(7)16)9-15(17)19/h8,10-12,14H,9H2,1-7H3,(H2,17,19)/t14-/m0/s1

InChI Key

RQCBMEAPXDKBGQ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@H](CC(=S)N)C=C(C)Br

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(CC(=S)N)C=C(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.